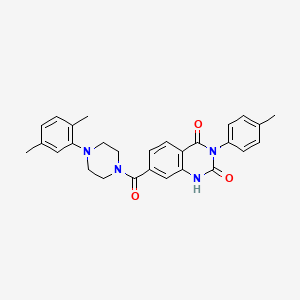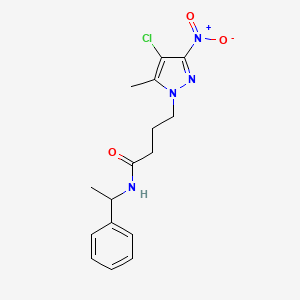![molecular formula C19H15N3O2S B11444762 N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11444762.png)
N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound features a benzodioxole moiety, a thiophene ring, and an imidazo[1,2-a]pyridine core, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: Starting with 1,3-benzodioxole, the compound is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature.
Coupling with Thiophene: The brominated benzodioxole is then coupled with a thiophene derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, in the presence of a base like cesium carbonate (Cs2CO3) and a ligand like xantphos in a solvent like toluene at reflux temperature.
Formation of the Imidazo[1,2-a]pyridine Core: The intermediate product is then reacted with 2-aminopyridine derivatives under cyclization conditions, often using a dehydrating agent like phosphorus oxychloride (POCl3) in a solvent like dichloromethane (CH2Cl2) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce nitro groups or carbonyl compounds.
Common Reagents and Conditions
Oxidation: H2O2 in aqueous ethanol at 40°C.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Halogenation using NBS in DMF at 0°C to room temperature.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in inhibiting tubulin polymerization and inducing apoptosis in cancer cells.
Material Science: Its unique structural features make it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is similar to that of other known antitubulin agents.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and are studied for their anticancer properties.
Eutylone: A synthetic cathinone with structural similarities to the benzodioxole moiety.
Uniqueness
N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of a benzodioxole moiety, a thiophene ring, and an imidazo[1,2-a]pyridine core
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H15N3O2S/c1-12-2-5-17-21-18(13-6-7-25-10-13)19(22(17)9-12)20-14-3-4-15-16(8-14)24-11-23-15/h2-10,20H,11H2,1H3 |
InChI Key |
QTFPSDGASCGECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CSC=C5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-(2-methoxyethyl)-2-oxo-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11444688.png)

![2-{[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide](/img/structure/B11444698.png)
![4-methyl-2-[3-(4-methylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11444700.png)

![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11444714.png)

![Ethyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11444733.png)
![5-(4-methylphenyl)-N-phenyl-3H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B11444734.png)
![4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11444742.png)
![4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B11444748.png)
![Cyclohexyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11444753.png)
![3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11444766.png)
![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(furan-2-ylmethyl)sulfanyl]propan-1-one](/img/structure/B11444768.png)
